

DS18561882: A Technical Guide to its Role in Inducing Replication Stress

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DS18561882	
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Executive Summary

DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon metabolism. Upregulated in a wide range of cancers and minimally expressed in normal adult tissues, MTHFD2 represents a promising therapeutic target. This technical guide delineates the mechanism by which DS18561882 induces replication stress in cancer cells, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying signaling pathways. By disrupting the synthesis of essential nucleotides, DS18561882 creates a state of metabolic vulnerability in rapidly proliferating cancer cells, leading to stalled DNA replication, genomic instability, and ultimately, cell death.

Core Mechanism of Action: Inducing Replication Stress through Nucleotide Depletion

The primary mechanism of action of **DS18561882** is the inhibition of the MTHFD2 enzyme within the mitochondrial one-carbon folate cycle. This cycle is essential for the generation of one-carbon units required for the de novo synthesis of purines and thymidylate, the building blocks of DNA.



By binding to MTHFD2, **DS18561882** blocks the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This enzymatic step is crucial for the production of formate, which is exported to the cytoplasm to participate in purine synthesis. The resulting depletion of the nucleotide pool has a direct and profound impact on DNA replication.[1] The lack of sufficient deoxyribonucleoside triphosphates (dNTPs) leads to the slowing and stalling of replication forks, a hallmark of replication stress.[2] This impairment of DNA synthesis predominantly affects cancer cells in the S-phase of the cell cycle.[2]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo efficacy of **DS18561882** from preclinical studies.

Table 1: In Vitro Activity of **DS18561882**

Parameter	Value	Cell Line	Cancer Type	Reference
GI ₅₀	140 nM	MDA-MB-231	Breast Cancer	[3][4]
IC50 (MTHFD2)	6.3 nM	-	-	[3]
IC50 (MTHFD1)	570 nM	-	-	[3]
Selectivity (MTHFD1/MTHF D2)	>90-fold	-	-	[5]

Table 2: In Vivo Efficacy of DS18561882



Animal Model	Cell Line	Dose	Effect	Reference
Mouse Xenograft	MDA-MB-231	30, 100, and 300 mg/kg, BID	Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%).	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the role of **DS18561882** in inducing replication stress.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of **DS18561882** on MTHFD2 enzymatic activity.

Materials:

- Recombinant human MTHFD2 enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- DS18561882 (dissolved in DMSO)
- 96-well microplate
- Spectrophotometer

Procedure:



- Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD+.
- Add serial dilutions of DS18561882 or DMSO (vehicle control) to the reaction mixture in the wells of a 96-well plate. Incubate for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding the substrate, CH2-THF.
- Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time using a spectrophotometer.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of **DS18561882** on the proliferation and viability of cancer cells.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- DS18561882 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



- Treat the cells with serial dilutions of **DS18561882** or DMSO (vehicle control) for 72 hours.[7]
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the Gl₅₀ value.[5]

DNA Fiber Assay for Replication Stress Analysis

This single-molecule analysis directly visualizes and quantifies replication fork dynamics.

Materials:

- Cancer cell line of interest
- · Cell culture medium
- 5-Chloro-2'-deoxyuridine (CldU)
- 5-lodo-2'-deoxyuridine (IdU)
- DS18561882
- · Lysis buffer
- Spreading buffer
- Microscope slides
- Primary antibodies (anti-CldU, anti-IdU)
- Fluorescently labeled secondary antibodies
- Fluorescence microscope



Procedure:

- Culture cells to logarithmic growth phase.
- Pulse-label the cells with CldU (e.g., 25 μM for 20 minutes) by adding it to the culture medium.
- Wash the cells and then pulse-label with IdU (e.g., 250 μM for 20 minutes). To assess the
 effect of DS18561882 on ongoing replication, the inhibitor can be added concurrently with
 the IdU pulse.
- · Harvest the cells and resuspend in lysis buffer.
- Spot a small volume of the cell lysate onto a microscope slide and add spreading buffer to stretch the DNA fibers.
- Fix and denature the DNA on the slide.
- Perform immunofluorescence staining using primary antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.
- Visualize the DNA fibers using a fluorescence microscope and capture images.
- Measure the length of the CldU and IdU tracks. A decrease in the length of the IdU tracks in the presence of DS18561882 indicates a reduction in replication fork speed, a direct measure of replication stress.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of **DS18561882** in a living organism.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Human breast cancer cells (e.g., MDA-MB-231)
- Phosphate-buffered saline (PBS)



- Matrigel (optional)
- **DS18561882** formulation for oral administration
- Calipers

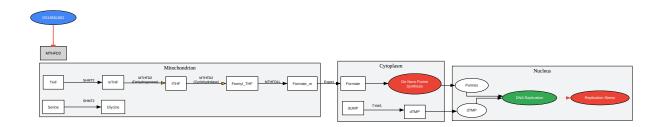
Procedure:

- Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into vehicle control and treatment groups.
- Administer DS18561882 orally (e.g., at doses of 30, 100, and 300 mg/kg, twice daily) or vehicle control for a predetermined period.[6]
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

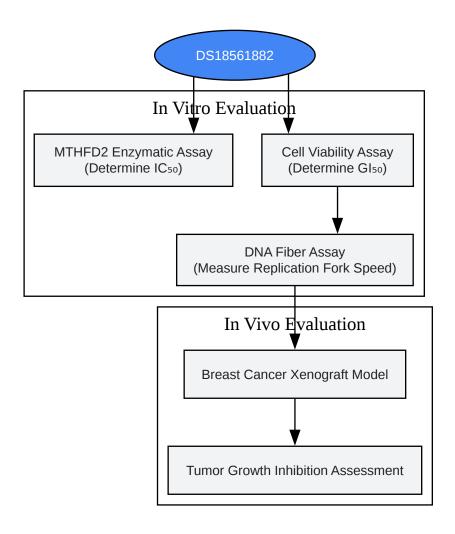




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Caption: Mechanism of **DS18561882**-induced replication stress.





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Caption: Preclinical evaluation workflow for **DS18561882**.

Conclusion

DS18561882 represents a targeted therapeutic strategy that exploits the metabolic dependencies of cancer cells. By inhibiting MTHFD2, **DS18561882** effectively depletes the nucleotide pools necessary for DNA synthesis, leading to replication stress and selective killing of cancer cells. The preclinical data strongly support its potential as an anti-cancer agent, and the experimental protocols provided herein offer a framework for its further investigation and development. This technical guide provides a comprehensive overview for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of inducing replication stress through the targeted inhibition of MTHFD2 with **DS18561882**.



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- To cite this document: BenchChem. [DS18561882: A Technical Guide to its Role in Inducing Replication Stress]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#ds18561882-s-role-in-inducing-replication-stress]

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